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molecular formula C8H12O5 B8720275 Propanedioic acid, 2-(1-methoxyethylidene)-, 1,3-dimethyl ester CAS No. 22398-15-8

Propanedioic acid, 2-(1-methoxyethylidene)-, 1,3-dimethyl ester

Cat. No. B8720275
M. Wt: 188.18 g/mol
InChI Key: IISNBEQQAMZGIO-UHFFFAOYSA-N
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Patent
US05041619

Procedure details

264 g (2 mol) of dimethyl malonate, 961 g (8 mol) of trimethyl orthoacetate and 1 g of catalyst from Example 1 were put into the pressure apparatus described in Example 2. The mixture was heated to 130° C., whereupon an internal pressure of 1.5 bar developed. 100 g of acetic anhydride were then metered in over the course of 12 hours, the low-boiling component was distilled off at a head temperature of 82° to 87° C. and the reaction temperature was gradually increased to 160° C. After complete distillation of the low-boiling component, the mixture was cooled, the excess trimethyl orthoacetate distilled off at reduced pressure and the crude product was fractionated through a short column at a head temperature of 110° C. under a high vacuum of 0.3 mbar. In this way methyl 2-carbomethoxy-3-methoxy-2-butenoate was obtained in a yield of 77.5% and methyl 2-carbomethoxy-3,3-dimethoxy-butanoate was obtained in a yield of 11% of the theoretical yield.
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
961 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:10](OC)(OC)([O:12][CH3:13])[CH3:11].C(OC(=O)C)(=O)C>>[C:3]([C:2](=[C:10]([O:12][CH3:13])[CH3:11])[C:1]([O:8][CH3:9])=[O:7])([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
264 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
961 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
catalyst
Quantity
1 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then metered in over the course of 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
the low-boiling component was distilled off at a head temperature of 82° to 87° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was gradually increased to 160° C
DISTILLATION
Type
DISTILLATION
Details
After complete distillation of the low-boiling component
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the excess trimethyl orthoacetate distilled off at reduced pressure
CUSTOM
Type
CUSTOM
Details
was fractionated through a short column at a head temperature of 110° C. under a high vacuum of 0.3 mbar

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C(C(=O)OC)=C(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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